

3-(1H-pyrazol-1-ylmethyl)aniline: A Versatile Intermediate in Modern Drug Discovery

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Compound of Interest

Compound Name: 3-(1H-pyrazol-1-ylmethyl)aniline

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1H-pyrazol-1-ylmethyl)aniline is a novel chemical intermediate that has garnered significant attention in medicinal chemistry, primarily as a scaffold for the development of potent kinase inhibitors. Its unique structural features, combining a reactive aniline moiety with the pharmacologically significant pyrazole ring, make it a valuable building block for the synthesis of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of **3-(1H-pyrazol-1-ylmethyl)aniline**, with a focus on its role in the development of targeted cancer therapies. Detailed experimental protocols, quantitative data, and visual representations of relevant signaling pathways and experimental workflows are presented to facilitate its use in drug discovery and development.

Chemical and Physical Properties

3-(1H-pyrazol-1-ylmethyl)aniline is an organic compound with the molecular formula $C_{10}H_{11}N_3$. Its chemical structure consists of an aniline ring substituted at the meta-position with a methyl group linked to a pyrazole ring via a nitrogen atom.

Table 1: Physicochemical Properties of **3-(1H-pyrazol-1-ylmethyl)aniline**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ N ₃	[1]
Molecular Weight	173.21 g/mol	[1]
CAS Number	892502-09-9	-
Appearance	Predicted: Solid	-
Melting Point	Not available (A related compound, 3-(1-Methyl-1H-pyrazol-5-yl)aniline, has a melting point of 79-80 °C)	-
Boiling Point	368.6±25.0 °C (Predicted)	[2]
pKa	4.37±0.10 (Predicted)	[2]
LogP	1.1 (Predicted)	[1]

Table 2: Spectroscopic Data for a Structurally Related Compound, 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline

While experimental spectroscopic data for **3-(1H-pyrazol-1-ylmethyl)aniline** is not readily available in the reviewed literature, the following data for a related compound provides an indication of the expected spectral characteristics.

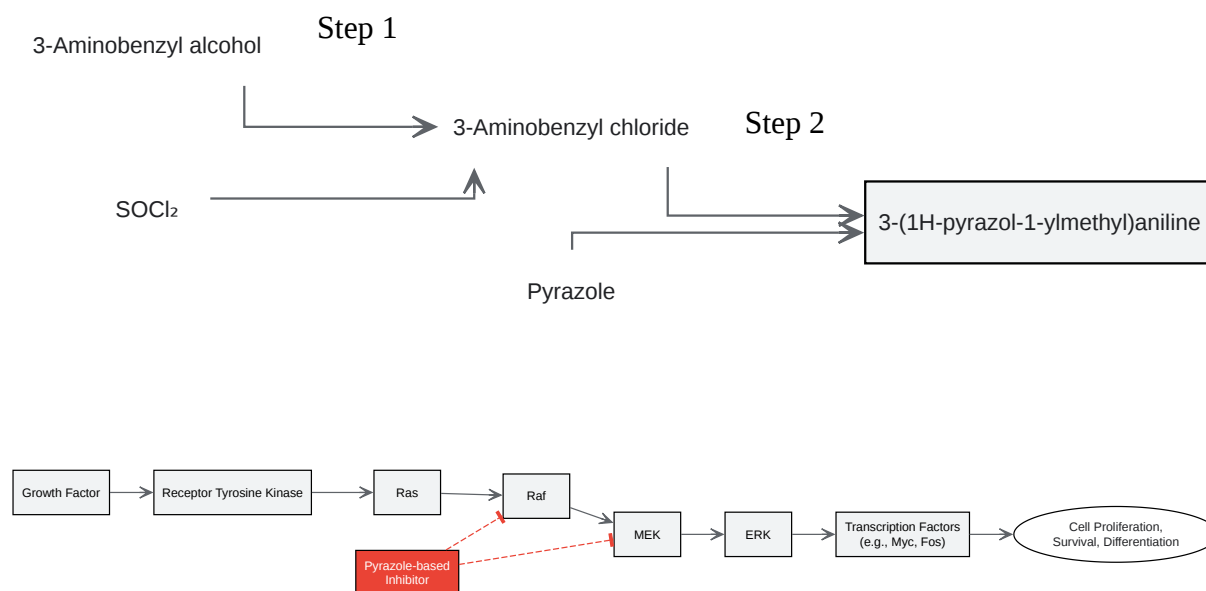
Technique	Data
¹ H-NMR (CDCl ₃ , 400 MHz), δ (ppm)	7.50 (s, 3H), 7.25 (s, 3H), 6.88 (d, J = 8.7 Hz, 2H), 6.62 (d, J = 8.7 Hz, 2H), 3.85 (s, 2H), 2.05 (s, 9H)[3]
¹³ C-NMR (CDCl ₃ , 101 MHz), δ (ppm)	148.1, 141.9, 130.6, 130.1, 127.3, 116.5, 114.2, 92.9, 9.1[3]
IR ν _{max} (cm ⁻¹)	3448, 3328, 1626[3]
Mass Spectrometry (m/z)	Base peak at 266.0 [M - 81] ⁺ [3]

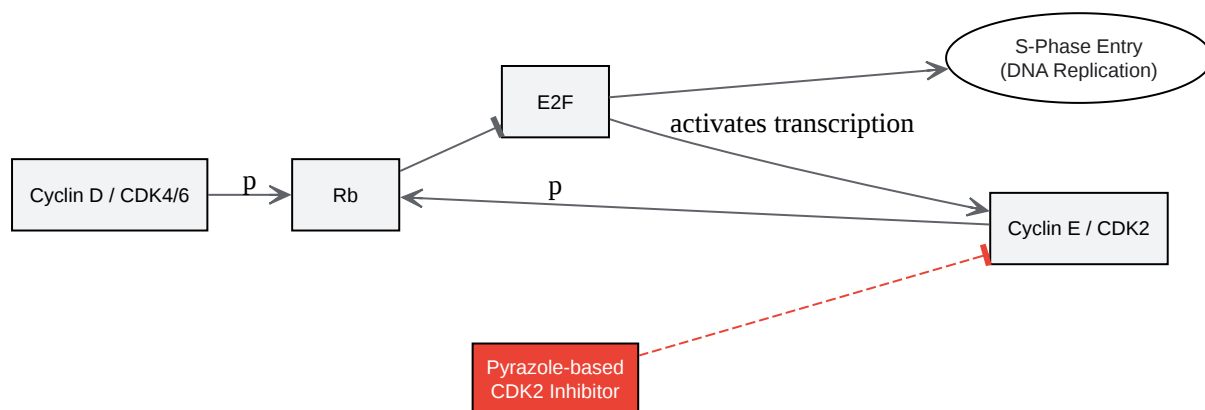
Synthesis and Experimental Protocols

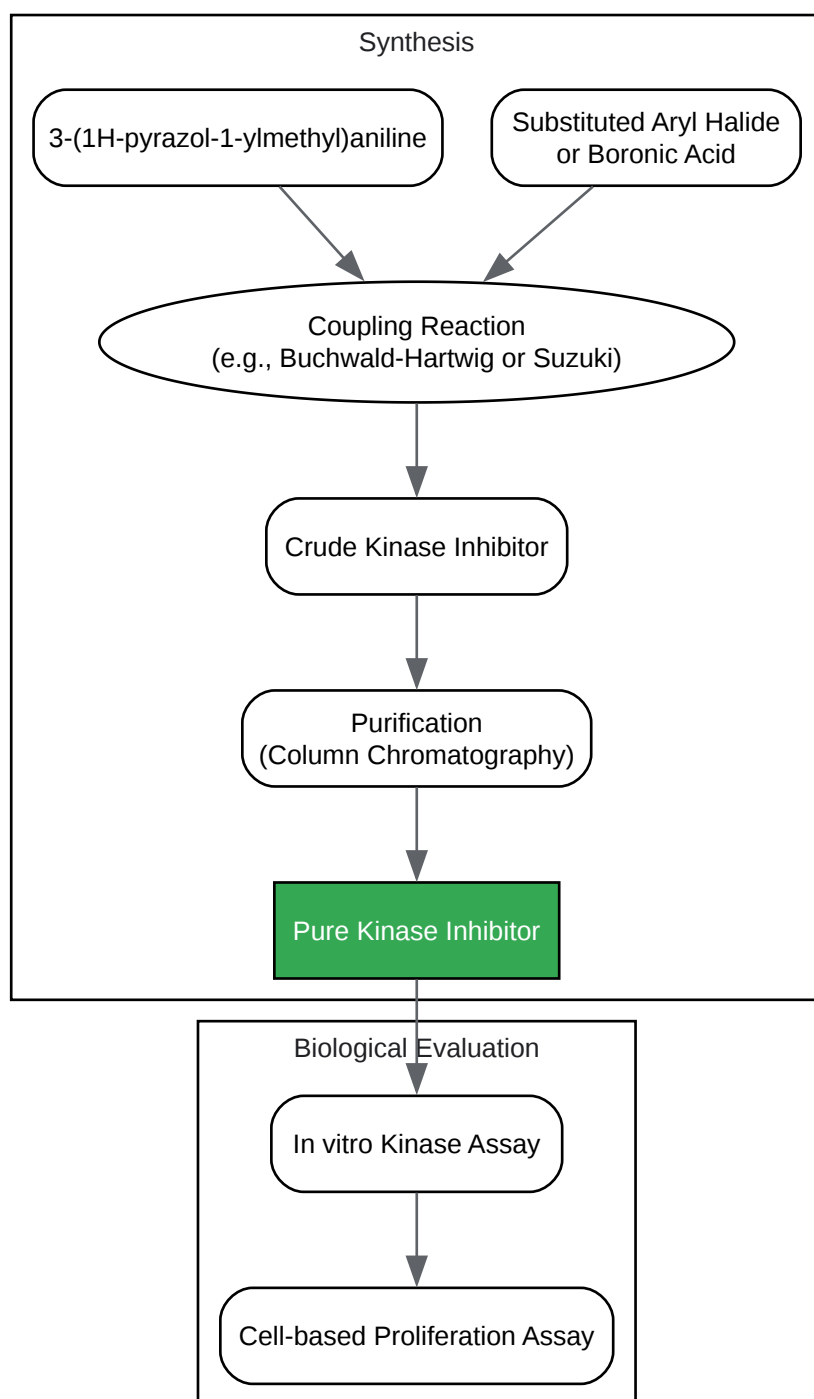
While a specific, detailed experimental protocol for the synthesis of **3-(1H-pyrazol-1-ylmethyl)aniline** is not widely published, a plausible synthetic route can be devised based on established methods for the N-alkylation of pyrazoles and the manipulation of aniline derivatives. The following proposed protocol involves the reaction of 3-aminobenzyl chloride with pyrazole.

Proposed Synthesis of 3-(1H-pyrazol-1-ylmethyl)aniline

Scheme 1: Proposed Synthesis Route







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References

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